Predicted Lipophilicity (cLogP) Differentiates N1-Cyanoethyl from N1-H and N1-Methyl Analogs
Using the Wildman-Crippen algorithm (ChemAxon implementation), the predicted partition coefficient (cLogP) of 1-(2-cyanoethyl)-3-(naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid is 3.15 ± 0.42. In the same prediction set, the closest analog 3-(naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid (CAS 226931-55-1, N1-H) yields a cLogP of 3.87 ± 0.41, and the N1-methyl analog (1-methyl-3-(naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid) returns 4.02 ± 0.40 [1]. The cyanoethyl group thus lowers predicted lipophilicity by 0.72–0.87 log units relative to these common in-class alternatives, moving the compound closer to the optimal cLogP range (1–3.5) for CNS-excluded oral drug candidates.
| Evidence Dimension | Predicted octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.15 ± 0.42 (Wildman-Crippen) |
| Comparator Or Baseline | 3-(Naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid (CAS 226931-55-1): cLogP = 3.87 ± 0.41; 1-Methyl-3-(naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid: cLogP = 4.02 ± 0.40 |
| Quantified Difference | ΔcLogP = –0.72 to –0.87 (lower lipophilicity for the cyanoethyl compound) |
| Conditions | In silico prediction; Wildman-Crippen algorithm implemented via ChemAxon/chemicalize.org; all structures input as neutral species |
Why This Matters
A lower cLogP within the 3.0–3.5 window correlates with improved aqueous solubility and reduced hERG binding risk, making this scaffold a more developable starting point for medicinal chemistry programs than its N1-H or N1-alkyl counterparts.
- [1] Predicted cLogP values for 1-(2-cyanoethyl)-3-(naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid, 3-(naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid, and 1-methyl-3-(naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid were generated using Chemicalize (ChemAxon). MarvinSketch 24.1, Wildman-Crippen logP method. Data retrieved 2026-05-07. View Source
